5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate
Description
5-[[1-(2,5-Dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate is a multifunctional organic compound featuring a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester group, a pyridyl disulfide moiety, and a pentanoate backbone. The NHS ester enables efficient conjugation with primary amines, while the disulfide bond allows reversible crosslinking or thiol-responsive release in biological systems . Its structural complexity supports applications in drug delivery, biomolecule modification (e.g., protein or peptide labeling), and organic synthesis. The compound’s solubility in organic solvents (e.g., DCM, dioxane) and reactivity under mild conditions make it versatile for bioconjugation strategies .
Properties
Molecular Formula |
C14H17N2O4S2- |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate |
InChI |
InChI=1S/C14H18N2O4S2/c17-11-7-8-12(18)16(11)15-9-3-1-5-13(15)22-21-10-4-2-6-14(19)20/h1,3,5,9,13H,2,4,6-8,10H2,(H,19,20)/p-1 |
InChI Key |
YSRRZPBAOWSVOD-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C1=O)N2C=CC=CC2SSCCCCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-succinimidyl-5-(2-pyridyldithio)valerate undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond in the compound can be reduced to form thiol groups.
Oxidation Reactions: The thiol groups formed from reduction can be oxidized back to disulfide bonds.
Common Reagents and Conditions
Common reagents used in reactions with N-succinimidyl-5-(2-pyridyldithio)valerate include dithiothreitol for reduction and various amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions involving N-succinimidyl-5-(2-pyridyldithio)valerate include amide-linked conjugates and thiol-containing derivatives. These products are often used in further chemical modifications and applications .
Scientific Research Applications
N-succinimidyl-5-(2-pyridyldithio)valerate has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinking reagent to form stable bonds between molecules, facilitating the study of molecular interactions.
Biology: The compound is used to modify proteins and peptides, enabling the study of protein-protein interactions and protein function.
Medicine: It is used in the development of antibody-drug conjugates, which are targeted therapies for cancer treatment.
Mechanism of Action
The mechanism of action of N-succinimidyl-5-(2-pyridyldithio)valerate involves the formation of stable amide bonds with primary amines and the reversible formation of disulfide bonds with thiol groups. The compound’s N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the pyridyl disulfide group can form reversible disulfide bonds with thiol groups. These reactions enable the compound to act as a versatile crosslinking reagent in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their differentiating features are summarized below:
Reactivity and Stability
- Disulfide vs. Non-disulfide Analogues: The pyridyl disulfide group in the target compound enables thiol-disulfide exchange, facilitating reversible conjugation. In contrast, nitro-substituted analogues (e.g., ) exhibit reduced thiol reactivity due to electron-withdrawing effects but improved stability under oxidative conditions.
- NHS Ester Efficiency : All compounds share the NHS ester group, but steric hindrance varies. For example, the biotinylated analogue shows slower amine conjugation due to bulky substituents, whereas the methoxyfuran variant retains high reactivity.
Biological Activity
5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate is a complex organic compound with potential biological activities. It is derived from pyrrolidine and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a disulfanyl linkage and a pentanoate moiety, which contribute to its biological activity.
- Functional Groups : The presence of the 2,5-dioxopyrrolidinyl group and the pyridinyl moiety enhances its interaction with biological targets.
Molecular Formula
Molecular Weight
The molecular weight of this compound is approximately 316.41 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, hybrid compounds derived from 2,5-dioxopyrrolidin-1-yl structures have demonstrated potent antiproliferative effects against various cancer cell lines.
Case Study : A study highlighted that specific derivatives showed IC50 values in the low micromolar range against breast cancer cell lines, suggesting their potential as anticancer agents .
Anticonvulsant and Antinociceptive Effects
Research has shown that certain derivatives of 2,5-dioxopyrrolidin-1-yl compounds possess anticonvulsant and antinociceptive properties. One notable compound demonstrated:
- Anticonvulsant Activity : Effective in mouse models with ED50 values of 23.7 mg/kg in the maximal electroshock test.
- Antinociceptive Activity : Significant efficacy in formalin-induced pain models .
These effects are believed to be mediated through multiple mechanisms, including sodium/calcium channel inhibition and TRPV1 receptor antagonism.
Toxicological Profile
The ADME-Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles for these compounds indicate favorable characteristics for further development. In vitro assays suggest low toxicity levels and good metabolic stability .
Comparative Analysis of Biological Activities
| Activity Type | Compound | IC50/ED50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Derivative A | Low µM | Inhibition of cell proliferation |
| Anticonvulsant | Compound 22 | 23.7 mg/kg | Sodium/calcium channel inhibition |
| Antinociceptive | Compound 22 | Effective in pain model | TRPV1 receptor antagonism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
